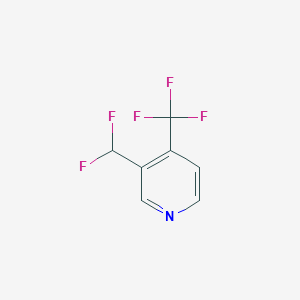

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H4F5N |

|---|---|

Molecular Weight |

197.10 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H |

InChI Key |

YVZATTJZEGIUDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(difluoromethyl)-4-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles of fluorine chemistry and pyridine synthesis to present a cogent analysis of its probable chemical structure, a proposed synthetic route, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules. We will explore the synergistic effects of the difluoromethyl and trifluoromethyl groups on the pyridine core, offering insights into how these functionalities can be leveraged to optimize drug-like properties.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design, often leading to profound improvements in a compound's pharmacological profile.[1][2] The pyridine scaffold itself is a privileged structure, present in numerous approved therapeutic agents due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[3][4] The combination of a pyridine core with fluorine-containing substituents, such as the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, creates a powerful molecular framework for the development of novel drugs and agrochemicals.[2][5]

The trifluoromethyl group is a strong electron-withdrawing group that can significantly enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities.[1][2] The difluoromethyl group, while also electron-withdrawing, possesses a unique feature: the ability to act as a lipophilic hydrogen bond donor, which can lead to enhanced binding affinity and selectivity for biological targets.[6] The strategic placement of both a -CHF₂ group at the 3-position and a -CF₃ group at the 4-position of a pyridine ring is anticipated to create a molecule with a unique electronic and steric profile, making 3-(difluoromethyl)-4-(trifluoromethyl)pyridine a compelling, albeit underexplored, building block for medicinal chemistry programs.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(difluoromethyl)-4-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted at the C3 and C4 positions with a difluoromethyl and a trifluoromethyl group, respectively.

Caption: Chemical structure of 3-(difluoromethyl)-4-(trifluoromethyl)pyridine.

Table 1: Predicted Physicochemical Properties of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₇H₃F₅N | Based on chemical structure |

| Molecular Weight | 200.09 g/mol | Calculated from atomic weights |

| Appearance | Colorless liquid or low-melting solid | Inferred from similar fluorinated pyridines[7] |

| Boiling Point | ~120-140 °C (at 760 mmHg) | Extrapolated from related compounds[7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General property of similar organic molecules[7] |

| logP | ~2.5 - 3.5 | Estimated based on the high fluorine content |

| pKa (of pyridinium ion) | ~1-2 | The strong electron-withdrawing effects of both fluoroalkyl groups are expected to significantly reduce the basicity of the pyridine nitrogen. |

Proposed Synthesis Strategy

One potential approach would be a variation of the Hantzsch pyridine synthesis or a related cyclocondensation reaction. A key challenge lies in the synthesis of a suitable fluorinated building block.

Caption: Proposed synthetic workflow for 3-(difluoromethyl)-4-(trifluoromethyl)pyridine.

Proposed Experimental Protocol:

This protocol is a conceptual outline and would require significant optimization and experimental validation.

-

Synthesis of a Fluorinated 1,3-Dicarbonyl Compound: The synthesis would likely begin with a commercially available fluorinated starting material, such as an ester of trifluoroacetic acid or difluoroacetic acid. This could be elaborated into a 1,3-dicarbonyl compound bearing both the difluoromethyl and trifluoromethyl moieties through a series of reactions, for example, a Claisen condensation followed by further functional group manipulations.

-

Cyclocondensation Reaction: The resulting fluorinated 1,3-dicarbonyl compound would then be subjected to a cyclocondensation reaction with a suitable nitrogen source, such as ammonia or an ammonium salt, and an aldehyde. This step would form the dihydropyridine intermediate.

-

Aromatization: The dihydropyridine intermediate would then be oxidized to the final aromatic pyridine product. Common oxidizing agents for this transformation include nitric acid, manganese dioxide, or DDQ.

-

Purification: The final product would be purified using standard techniques such as column chromatography and/or distillation.

Predicted Spectroscopic Characterization

While experimental spectra for 3-(difluoromethyl)-4-(trifluoromethyl)pyridine are not available, we can predict the key spectroscopic features based on the analysis of similar fluorinated pyridine derivatives.[2][11][12][13][14][15]

Table 2: Predicted Spectroscopic Data for 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

| Technique | Predicted Key Features |

| ¹H NMR | A triplet in the region of δ 6.5-7.5 ppm corresponding to the proton of the -CHF₂ group, with a characteristic J-coupling to the two fluorine atoms (JHF ≈ 50-60 Hz). Aromatic protons on the pyridine ring will appear as multiplets in the δ 7.5-9.0 ppm region. |

| ¹³C NMR | The carbon of the -CHF₂ group will appear as a triplet around δ 110-120 ppm due to coupling with the two fluorine atoms. The carbon of the -CF₃ group will appear as a quartet around δ 120-130 ppm due to coupling with the three fluorine atoms. Aromatic carbons will appear in the δ 120-160 ppm region, with characteristic C-F couplings. |

| ¹⁹F NMR | Two distinct signals are expected. A doublet for the -CHF₂ group and a singlet for the -CF₃ group. The chemical shifts will be highly dependent on the solvent and reference standard used. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 200. Subsequent fragmentation may involve the loss of fluorine atoms or the entire fluoroalkyl groups. |

| Infrared (IR) | Strong C-F stretching vibrations are expected in the region of 1100-1400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.[16] |

Applications in Drug Discovery and Development

The unique combination of a difluoromethyl and a trifluoromethyl group on a pyridine scaffold suggests several potential applications in medicinal chemistry.

5.1. Modulation of Physicochemical Properties:

The presence of two highly electronegative fluoroalkyl groups will significantly impact the electronic distribution within the pyridine ring, lowering its pKa and making it less susceptible to protonation under physiological conditions. This can be advantageous for avoiding unwanted interactions with acidic cellular compartments and for fine-tuning the overall polarity of a drug candidate. The high fluorine content will also increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

5.2. Metabolic Stability:

The carbon-fluorine bond is exceptionally strong, making the -CHF₂ and -CF₃ groups highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] Incorporating this moiety into a drug candidate can block potential sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

5.3. Target Engagement:

The difluoromethyl group can act as a unique hydrogen bond donor, a property not shared by the trifluoromethyl group. This allows for specific interactions with amino acid residues in a protein's active site, potentially leading to increased potency and selectivity. The trifluoromethyl group, on the other hand, can engage in favorable dipole-dipole or multipolar interactions, and its steric bulk can be used to probe and occupy specific pockets within a binding site.

Caption: Logical relationship between the core structure and its potential benefits in drug discovery.

Conclusion

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine represents a promising, yet underexplored, building block for the synthesis of novel bioactive compounds. The synergistic effects of the difluoromethyl and trifluoromethyl groups on the pyridine core offer medicinal chemists a powerful tool to modulate physicochemical properties, enhance metabolic stability, and achieve specific target interactions. While a dedicated synthetic protocol and full experimental characterization are yet to be published, the foundational principles of fluorine and pyridine chemistry provide a strong basis for its synthesis and predict a unique set of properties. Further research into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged and has the potential to yield novel therapeutic agents.

References

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). Retrieved from [Link]

-

"NMR spectral characteristics of fluorocontaining pyridines". (2017, April). Fluorine notes. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science. Retrieved from [Link]

-

New method for introducing fluorinated components into molecules. (2024, May 16). University of Münster. Retrieved from [Link]

-

Supporting Information for: A general and practical copper-catalyzed trifluoromethylation of aryl and vinyl iodides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Schroeder, H., Kober, E., Ulrich, H., Rätz, R., Agahigian, H., & Grundmann, C. (1962). Synthesis of Polyfluorinated Heterocycles by Indirect Fluorination with Silver Fluorides. II. Fluoropyrimidines. The Journal of Organic Chemistry, 27(7), 2589-2591.

-

meta-Selective Fluorination of Pyridine Derivatives. (2025, August 30). ResearchGate. Retrieved from [Link]

- Olah, G. A., & Prakash, G. K. S. (1982). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 47(23), 4612-4615.

-

4-(Trifluoromethyl)Pyridine. (2005, October 15). R Discovery. Retrieved from [Link]

-

Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. (2021, January 18). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

The chemistry of polyfluorinated azides. (n.d.). Petr Beier Group. Retrieved from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Molecules. Retrieved from [Link]

- Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143-6147.

- Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.). Google Patents.

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.

- 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same. (n.d.). Google Patents.

- Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388-1409.

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

-

Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Fourier-transform infrared study of pyridine sorbed on zeolite HY. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

Sources

- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phases - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 10. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. rsc.org [rsc.org]

- 13. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 14. azom.com [azom.com]

- 15. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 16. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

Technical Guide: 3-Difluoromethyl-4-Trifluoromethylpyridine Building Blocks

[1]

Executive Summary

The 3-difluoromethyl-4-trifluoromethylpyridine core represents a high-value, specialized fluorinated building block in modern medicinal chemistry.[1] Distinguished by the vicinal arrangement of two distinct fluoroalkyl groups, this scaffold offers a unique combination of steric bulk, lipophilicity, and electronic modulation. Unlike simple trifluoromethylpyridines, the addition of the 3-difluoromethyl (-CHF

Physicochemical Profile

The juxtaposition of -CHF

Electronic and Steric Properties

-

pKa Modulation: The pyridine nitrogen is significantly less basic than unsubstituted pyridine (pKa ~5.2). The inductive electron-withdrawing effects (-I effect) of both fluoroalkyl groups suppress the lone pair availability, lowering the estimated pKa to the 1.5 – 2.5 range . This makes the nitrogen a poor nucleophile but an excellent hydrogen bond acceptor in specific pH environments.

-

Lipophilicity (LogP): The addition of five fluorine atoms dramatically increases lipophilicity. However, the -CHF

group is less lipophilic than -CF -

Vicinal Steric Clash: The adjacent placement of -CHF

and -CF

Quantitative Property Summary (Estimated)

| Property | Value / Range | Significance |

| Molecular Weight | ~197.11 Da | Fragment-like, suitable for FBDD.[1] |

| ClogP | 2.8 – 3.2 | High membrane permeability potential. |

| pKa (Conj. Acid) | ~1.8 | Very weak base; likely neutral at physiological pH. |

| H-Bond Donors | 1 (Weak, C-H) | The -CHF |

| H-Bond Acceptors | 3+ | Pyridine N + Fluorine atoms.[1] |

| Hammett | 0.54 (CF | Strong electron withdrawal activates ring for S |

Synthetic Accessibility

Synthesizing the 3-CHF

Primary Route: Deoxyfluorination

The most reliable method for generating the -CHF

-

Starting Material: 4-(Trifluoromethyl)nicotinaldehyde (or its acid precursor).

-

Reagent: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or XtalFluor-E.

-

Mechanism: The aldehyde oxygen attacks the sulfur center, followed by fluoride displacement to form the gem-difluoro moiety.

Secondary Route: Radical Difluoromethylation

Recent advances in photoredox catalysis allow for the direct innate C-H difluoromethylation of pyridines.

-

Reagents: Zinc difluoromethanesulfinate (DFMS) or similar radical precursors.

-

Regioselectivity: This method often yields mixtures (C2 vs C3 isomers) and requires careful purification. The presence of the electron-withdrawing 4-CF

group directs radical attack to electron-rich positions, making C2/C6 competitive with C3.[1]

Visualization of Synthetic Pathways[1]

Figure 1: Synthetic pathways to the 3-CHF2-4-CF3-pyridine core. The formylation-deoxyfluorination route offers higher regiocontrol.[1]

Reactivity & Functionalization[2][3][4][5]

The 3-CHF

Nucleophilic Aromatic Substitution (S Ar)

The positions C2 and C6 are severely electron-deficient due to the ortho/para directing effects of the pyridine nitrogen and the electron-withdrawing fluoroalkyl groups.[1]

-

Nucleophiles: Amines, alkoxides, and thiols react readily at C2/C6.

-

Regioselectivity: Substitution typically occurs at C6 (sterically less hindered than C2, which is flanked by the 3-CHF

group). -

Application: This is the primary method for attaching the pyridine core to larger drug scaffolds (e.g., forming the hinge-binding motif in kinase inhibitors).

Metallation and Cross-Coupling

-

Lithiation: Deprotonation at C2 is difficult due to steric crowding by the 3-CHF

group.[1] C5 or C6 lithiation is more feasible but requires low temperatures (-78°C) to prevent nucleophilic attack on the ring or elimination of fluoride. -

Suzuki-Miyaura: Halogenated derivatives (e.g., 2-chloro-3-CHF

-4-CF

Reactivity Map

Figure 2: Reactivity profile of the core. C6 is the primary vector for functionalization via S_NAr.[1]

Medicinal Chemistry Applications

Bioisosterism

The -CHF

-

Mimicry: It can act as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group but with significantly improved metabolic stability and membrane permeability.[1]

-

Interaction: The C-H bond in -CHF

is polarized enough to act as a weak H-bond donor to carbonyl oxygens in protein binding pockets [1].[1]

Kinase Inhibitor Scaffolds

Derivatives such as 3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2,6-diamine (CAS 1805234-98-3) are potent building blocks for kinase inhibitors [2].[1]

-

Mechanism: The pyridine nitrogen binds to the hinge region of the kinase.

-

Gatekeeper Interaction: The bulky 3,4-fluoroalkyl substituents occupy the hydrophobic pocket near the gatekeeper residue, potentially overcoming resistance mutations (e.g., T790M in EGFR).

Experimental Protocols

Protocol 1: Synthesis of 3-Difluoromethyl-4-Trifluoromethylpyridine (Deoxyfluorination)

This protocol assumes the availability of 4-(trifluoromethyl)nicotinaldehyde.[1]

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-(trifluoromethyl)nicotinaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Reagent Addition: Cool the solution to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride) (1.5 eq). Caution: DAST reacts violently with water.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or 19F-NMR (look for the disappearance of the aldehyde signal and appearance of a doublet of doublets for CHF

around -116 ppm). -

Quenching: Cool back to 0°C. Slowly quench with saturated aqueous NaHCO

. Gas evolution will occur. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a volatile oil or low-melting solid.[1]

Protocol 2: S Ar Functionalization at C6[1]

-

Reagents: Dissolve 2-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine (1.0 eq) in DMSO or NMP.

-

Nucleophile: Add the amine nucleophile (1.2 eq) and a base (DIPEA or K

CO -

Heating: Heat the mixture to 80–100°C for 2–6 hours. The electron-deficient nature of the ring facilitates this displacement rapidly.[1]

-

Workup: Dilute with water and extract with Ethyl Acetate.

References

-

Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

ChemScene. (n.d.). 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine-2,6-diamine Product Page. Retrieved from ChemScene.[2][3]

-

Studer, A., et al. (2024). Site-selective integration of the difluoromethyl group into pyridines. Nature Communications.[4]

-

Sigma-Aldrich. (n.d.). Fluorinated Pyridine Building Blocks Catalog. Retrieved from Sigma-Aldrich.[1]

Sources

- 1. AU2012352256B2 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

Fluorinated Pyridine Scaffolds: A Technical Guide to Physicochemical Modulation and Synthetic Utility

Topic: Fluorinated Pyridine Scaffolds for Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a cornerstone strategy in modern medicinal chemistry.[2][3] Beyond simple bioisosterism, the strategic placement of fluorine atoms or trifluoromethyl groups on the pyridine ring fundamentally alters the scaffold's physicochemical profile—modulating basicity (pKa), lipophilicity (LogD), and metabolic stability against cytochrome P450 oxidation. This guide provides an in-depth technical analysis of fluorinated pyridines, detailing the causal relationships between fluorination patterns and molecular behavior, while offering validated synthetic protocols for their construction and functionalization.[1]

Part 1: The Physicochemical Rationale

The "Fluorine Effect" on Pyridine Basicity

The pyridine nitrogen lone pair is a primary determinant of the scaffold's physicochemical behavior. Unsubstituted pyridine is a weak base (pKa ~5.2).[4] The introduction of highly electronegative fluorine atoms (

-

Causality: The proximity of the fluorine substituent to the nitrogen dictates the magnitude of the pKa shift.

-

2-Fluoropyridine: The inductive effect is maximized due to proximity, dropping the pKa to approximately -0.44 .[1][4] This renders the nitrogen non-basic under physiological conditions, preventing lysosomal trapping and improving membrane permeability.

-

3-Fluoropyridine: The effect is attenuated by distance, resulting in a pKa of approximately 3.0 .[1][4] This allows for "soft" modulation of basicity without completely ablating the hydrogen-bond accepting capability of the nitrogen.

-

Table 1: Physicochemical Impact of Fluorination on Pyridine

| Scaffold | pKa (Conj. Acid) | LogP (Octanol/Water) | Metabolic Liability (C-H Oxidation) |

| Pyridine | 5.23 | 0.65 | High (N-oxide formation, C-2/C-6 oxidation) |

| 2-Fluoropyridine | -0.44 | 1.12 | Low (C-2 blocked; N-oxidation suppressed) |

| 3-Fluoropyridine | 2.97 | 1.15 | Medium (C-2/C-6 still vulnerable) |

| 2,6-Difluoropyridine | -2.5 (est) | 1.60 | Very Low (Both oxidative hotspots blocked) |

Metabolic Shielding

Fluorine acts as a "metabolic shield."[4] The C-F bond strength (~116 kcal/mol) renders it inert to oxidative cleavage by CYP450 enzymes.[4]

-

Mechanism: Pyridines are prone to oxidation at the electron-deficient C-2 and C-6 positions (via aldehyde oxidase) or N-oxidation (via CYP450).[1][4] Placing fluorine at C-2/C-6 sterically and electronically blocks these metabolic soft spots, significantly extending in vivo half-life (

).[1][4]

Part 2: Synthetic Strategies & Decision Logic

The synthesis of fluorinated pyridines requires a decision matrix based on the substitution pattern and the stage of drug development (early discovery vs. process scale).

The Synthetic Decision Matrix (Graphviz)

Caption: Decision matrix for selecting synthetic routes to fluorinated pyridines based on scale and development stage.

The Halex Reaction (Process Standard)

For large-scale synthesis, the Halogen Exchange (Halex) reaction is the gold standard.[4] It involves the nucleophilic aromatic substitution (

-

Critical Parameter: The reaction requires high temperatures (100–180°C) and polar aprotic solvents (DMSO, Sulfolane, NMP) to solvate the fluoride ion.

-

Phase Transfer Catalysis: The use of 18-crown-6 or tetraphenylphosphonium bromide is often required to "naked" the fluoride ion, increasing its nucleophilicity.[1][4]

Late-Stage Fluorination (Discovery)

In early discovery, AgF

Part 3: Reactivity & Functionalization

Once the fluorine is installed, the pyridine ring's reactivity profile changes dramatically. The medicinal chemist must navigate two opposing reactivity modes:

Fluorine as a Leaving Group ( )

The high electronegativity of fluorine stabilizes the Meisenheimer intermediate formed during nucleophilic attack. Consequently, 2-fluoropyridines and 4-fluoropyridines are more reactive toward

-

Implication: If you intend to keep the fluorine atom, avoid harsh nucleophiles (alkoxides, thiols) at elevated temperatures, or place the fluorine at the C-3 position where

is disfavored.

Fluorine as a Director (DoM)

In Directed Ortho Metalation (DoM), the fluorine atom acts as a powerful Ortho Directing Group (ODG).[4]

-

Mechanism: The fluorine inductively acidifies the adjacent C-H bond (C-3 proton in 2-fluoropyridine).[1][4] Treatment with LDA or n-BuLi at -78°C results in exclusive lithiation at the C-3 position.[1][4]

-

Utility: This allows for the precise introduction of electrophiles (iodine, formyl, boronic esters) adjacent to the fluorine.

Part 4: Case Studies in Drug Development

Vericiguat (Verquvo)[4][5]

-

Therapeutic Area: Heart Failure (sGC stimulator).[4]

-

Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1][4]

-

Role of Fluorine: The fluorine atom at the 5-position of the fused pyridine ring blocks a primary metabolic oxidation site, significantly improving oral bioavailability and pharmacokinetic stability compared to the non-fluorinated analog.

Pexidartinib (Turalio)[4]

-

Therapeutic Area: Tenosynovial Giant Cell Tumor (CSF1R inhibitor).[4]

-

Structure: Features a 6-(trifluoromethyl)pyridin-3-yl moiety.[1][4]

-

Role of Fluorine: The trifluoromethyl group (

) serves a dual purpose: it increases lipophilicity to aid membrane penetration and acts as a bulky, metabolically stable anchor that fills a hydrophobic pocket in the target kinase.

Part 5: Experimental Protocols

Protocol A: Halex Reaction (Chloropyridine Fluoropyridine)

This protocol describes the conversion of an electron-deficient 2-chloropyridine to 2-fluoropyridine.[1][4]

-

Reagents: 2-Chloropyridine derivative (1.0 equiv), Anhydrous KF (Spray-dried, 3.0 equiv), 18-Crown-6 (0.1 equiv).[1][4]

-

Solvent: Anhydrous DMSO (0.5 M concentration).

-

Procedure:

-

Charge an oven-dried reaction vial with the chloropyridine, KF, and 18-Crown-6.[1][4]

-

Add anhydrous DMSO under an Argon atmosphere.[4]

-

Seal the vessel and heat to 140°C for 12–24 hours. Monitor by

F NMR (expect signal ~ -65 to -70 ppm).[1][4] -

Workup: Cool to RT. Dilute with water (dissolves salts) and extract with Et

O. (Note: Fluoropyridines can be volatile; avoid high-vacuum rotary evaporation).[1][4]

-

-

Self-Validation: If conversion is low (<10%), ensure KF is "spray-dried" (hygroscopic water kills the reaction) or switch to CsF.

Protocol B: Directed Ortho Lithiation of 2-Fluoropyridine

This protocol installs an electrophile at the C-3 position.[1][4]

-

Reagents: 2-Fluoropyridine (1.0 equiv), LDA (1.1 equiv, prepared fresh), Electrophile (e.g.,

, 1.2 equiv). -

Solvent: Anhydrous THF.

-

Procedure:

-

Cool a solution of LDA in THF to -78°C .

-

Add 2-fluoropyridine dropwise over 10 min.[1][4] The solution may turn yellow/orange (lithiated species).[4]

-

Stir at -78°C for 1 hour. (Do not warm up; "benzyne" type elimination can occur).[4]

-

Add the electrophile (dissolved in THF) dropwise.[4]

-

Stir for 30 min at -78°C, then allow to warm to RT.

-

Quench: Add saturated

.[4]

-

-

Self-Validation: Regioselectivity is confirmed by

NMR coupling constants. A C-3 substituted 2-fluoropyridine will show distinct splitting patterns compared to C-4 or C-6 attack.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link[4]

-

Fier, P. S., et al. (2014). Direct C–H Fluorination of Heterocycles with Silver(II) Fluoride.[4] Science.[4] Link[4]

-

Senaweera, S., et al. (2014). Understanding the Reactivity of Fluoropyridines in SNAr Reactions. Journal of Organic Chemistry. Link

-

Schlosser, M. (2005). The 2-Fluoropyridine Moiety: A Versatile Building Block.[1][4] Angewandte Chemie International Edition.[4] Link[4]

-

FDA Drug Approvals Database. Vericiguat (Verquvo) Approval History.[4]Link[4]

Sources

Technical Deep Dive: Lipophilicity & LogP of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically lipophilicity and LogP, of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine .

Executive Summary

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine represents a specialized class of fluorinated heterocycles where the juxtaposition of a trifluoromethyl (

While the

This guide details the theoretical LogP prediction, the structural causality behind its lipophilicity, and the validated experimental protocols required to measure it accurately.

Molecular Architecture & Fluorine Effects[3]

Structural Analysis

The molecule features a pyridine core substituted at the 3- and 4-positions. This "ortho-like" substitution pattern on the heteroaromatic ring introduces significant electronic and steric vectors.

-

4-Position (

): Acts as a potent electron-withdrawing group (EWG) and a bulk lipophilic anchor. It significantly deactivates the pyridine ring, reducing the basicity of the nitrogen lone pair.[2] -

3-Position (

): Acts as a "Lipophilic Hydrogen Bond Donor." The

The "Lipophilic H-Bond Donor" Paradox

Unlike standard polar H-bond donors (like

| Substituent | Electronic Effect ( | H-Bond Donor? | Lipophilicity Contribution ( |

| -0.17 (Donor) | No | +0.56 | |

| +0.54 (EWG) | No | +0.88 | |

| +0.32 (EWG) | Yes (Weak) | +0.60 to +0.70 |

Insight: The unique value of this molecule in drug design is its ability to form H-bonds in a hydrophobic pocket without paying the high desolvation penalty associated with traditional polar groups.

LogP Prediction & Comparative Analysis

Direct experimental data for this specific isomer is rare in public databases. However, by analyzing structurally validated analogues (e.g., 3,5-difluoro-4-(trifluoromethyl)pyridine and various diamine derivatives), we can construct a high-confidence predictive model.

Calculated LogP (cLogP) Derivation

Using a fragment-based contribution method:

-

Pyridine Core: Base LogP

-

4-

Substitution: Adds -

3-

Substitution: Adds -

Ortho-Correction: The 3,4-substitution may cause a slight steric twist, potentially reducing solvation and slightly increasing LogP.

Predicted LogP Range:

Comparative Data Table

| Compound | Structure | LogP (Exp/Calc) | Note |

| Target Molecule | 3-( | 2.5 ± 0.2 | Predicted |

| 3,5-Difluoro-4-( | F-substituents only | 2.38 (Calc) | Lacks H-bond donor |

| 3-( | Mono-substituent | 1.25 (Est) | Less lipophilic |

| 3-Chloro-5-( | Cl / | 2.76 (Exp) | Cl is more lipophilic than |

Experimental Protocols

To validate the predicted LogP, two methods are recommended. Due to the potential volatility of fluorinated pyridines and their lack of strong chromophores (compared to extended

Method A: Miniaturized Shake-Flask with NMR (Gold Standard)

This method eliminates the need for calibration curves required by UV-Vis and directly quantifies the fluorine signal in both phases.

Workflow Diagram:

Figure 1: Workflow for LogP determination using

Protocol Steps:

-

Phase Saturation: Vigorously mix n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Separate phases.

-

Sample Prep: Dissolve

of the target pyridine in -

Partitioning: Add

of pre-saturated PBS to the octanol solution. -

Equilibration: Rotate (do not vortex vigorously to avoid emulsion) for 60 minutes at

. Centrifuge at -

Quantification:

-

Take

of the top (octanol) layer and -

Add a known concentration of internal standard (e.g.,

-trifluorotoluene) to each NMR tube. -

Acquire

NMR spectra (sufficient scans for S/N > 100). -

Calculate concentration ratio based on integration.

-

Method B: HPLC Estimation (High Throughput)

For rapid screening, use an HPLC method calibrated against known standards.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic Methanol/Water (varying ratios to determine

). -

Detection: UV at 260 nm (Pyridine absorption).

-

Standards: Pyridine, Toluene, Chlorobenzene, 3,4-Dichloropyridine.

-

Note: The retention time (

) is converted to LogP using the capacity factor

Strategic Applications in Drug Design

The 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine scaffold is particularly valuable for:

-

Metabolic Blocking: The 4-position is blocked by

, preventing oxidative metabolism (P450 oxidation) at the typically reactive para-position. -

pKa Modulation: The electron-withdrawing nature of both groups will drop the pyridine pKa significantly (likely

), meaning the molecule will remain neutral at physiological pH (7.4), maximizing membrane permeability. -

Conformational Locking: The intramolecular H-bond potential between the

proton and adjacent acceptors (if any) or the specific dipole alignment can lock the molecule into a bioactive conformation.

Structure-Property Relationship Map

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contributions of fluorinated groups.

References

-

Beilstein Journals. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HDR-DAD. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Novel Fluorinated Heterocycles in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the rationale, strategies, and practical applications of using fluorinated heterocycles to overcome prevalent challenges in drug discovery. We will dissect the profound influence of fluorine on critical molecular properties, including metabolic stability, acidity (pKa), lipophilicity, and target binding affinity. Through an analysis of key heterocyclic classes, detailed synthetic protocols, and illustrative case studies, this document serves as a comprehensive resource for scientists seeking to leverage the unique advantages of fluorination to design and develop next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

The Strategic Advantage of Fluorine in Modern Drug Discovery

The deliberate introduction of fluorine into a drug candidate is rarely an afterthought; it is a calculated strategy to impart specific, beneficial properties. With over 20% of all commercialized medicines containing at least one fluorine atom, its role is firmly established.[1][2] The element's unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond—provide a powerful toolkit for medicinal chemists.[3][4]

Modulating Core Physicochemical Properties

The introduction of fluorine can profoundly alter a molecule's electronic and physical nature, offering a level of control that is crucial during lead optimization.

-

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[4] When placed near a basic nitrogen atom within a heterocycle, it can significantly lower the pKa (weaken the base).[4][5] This is a critical tool for improving oral bioavailability, as a less basic compound is less likely to be protonated in the gut, thereby enhancing its ability to permeate cell membranes.[3][6] Judicious placement of fluorine allows for the fine-tuning of a compound's ionization state at physiological pH, which directly impacts solubility, protein binding, and target engagement.[4][7]

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is nuanced. A single fluorine-for-hydrogen substitution often leads to a slight increase in LogP.[8] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease lipophilicity due to the atom's high polarity and low polarizability.[4] This allows chemists to modulate a compound's ability to cross biological membranes, including the blood-brain barrier.[9]

-

Conformational Control: Fluorine's stereoelectronic properties can be used to control molecular shape. The gauche effect, where a polar C-F bond prefers a specific orientation relative to other polar bonds, can stabilize a particular bioactive conformation, locking the molecule into the optimal shape for binding to its target protein.[4] This can lead to significant gains in potency and selectivity.

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorination is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are responsible for oxidizing many drugs, often leading to rapid clearance from the body.[10][11]

Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively halt this process.[4] The C-F bond is significantly stronger than a C-H bond (~109 kcal/mol vs. ~98 kcal/mol), making it much more resistant to enzymatic cleavage.[1][4] This strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[9][12] While the C-F bond is robust, it's important to note that it is not entirely impenetrable and can be cleaved under certain physiological conditions.[1]

Improving Binding Affinity and Selectivity

The polarized C-F bond can participate in favorable interactions within a protein's binding pocket that are not possible for a C-H bond. These can include dipole-dipole interactions, electrostatic interactions, and even weak hydrogen bonds where the fluorine acts as a hydrogen bond acceptor.[8][10] Because fluorine is only slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), it can often be substituted without causing steric clashes, allowing it to function as a bioisostere for a hydrogen atom but with profoundly different electronic properties.[3][6]

Decision Workflow for Fluorine Incorporation

The decision to introduce fluorine is a strategic one, guided by the specific challenges of a drug discovery program. The following workflow illustrates a typical decision-making process.

Caption: A workflow for strategic fluorine incorporation in drug discovery.

Key Classes of Fluorinated Heterocycles

The fusion of fluorine with heterocyclic frameworks has yielded numerous successful drugs.[13] Heterocycles are prevalent in over 85% of biologically active compounds, and their combination with fluorine creates powerful scaffolds for innovation.[6][14]

Fluorinated Pyridines and Pyrimidines

These six-membered aromatic heterocycles are ubiquitous in medicinal chemistry. Introducing fluorine can:

-

Modulate Basicity: Fluorine substitution on a pyridine ring significantly reduces the basicity of the nitrogen atom, which can be crucial for improving membrane permeability.[9]

-

Block Oxidation: A fluorine atom can protect the ring from oxidative metabolism.

-

Enhance Binding: The polarized C-F bond can form productive interactions with target proteins. For example, in PI3K inhibitors, difluorination of a pyridyl ring increased oral bioavailability and decreased clearance without harming potency.[9]

Fluorinated Indoles and Azaindoles

These bicyclic structures are common in kinase inhibitors and other targeted therapies. Fluorination is often used to block metabolism at the 5, 6, or 7-positions of the indole ring, which are susceptible to hydroxylation.

Saturated Fluorinated Heterocycles

Fluorine's impact on saturated rings like piperidines and azepanes is primarily conformational. By introducing stereospecific C-F bonds, chemists can restrict the conformational flexibility of the ring, pre-organizing the molecule for optimal binding and potentially increasing both potency and selectivity.

Synthetic Strategies and Methodologies

The introduction of fluorine into a heterocyclic core can be challenging.[13] Methodologies are broadly divided into two categories: the building block approach and late-stage fluorination (LSF).

The Building Block Approach vs. Late-Stage Fluorination

-

Building Block Approach: This strategy involves using a pre-fluorinated starting material and constructing the final molecule around it. It is often reliable and high-yielding but can be linear and inflexible if multiple analogs are needed.

-

Late-Stage Fluorination (LSF): This more modern approach introduces the fluorine atom at or near the end of a synthetic sequence. LSF is highly desirable as it allows for the rapid diversification of a common, non-fluorinated intermediate, which is ideal for structure-activity relationship (SAR) studies.[2][15][16] Recent advances in metal-mediated and photoredox catalysis have greatly expanded the scope and practicality of LSF.[2][9]

Detailed Protocol: Late-Stage Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluorinated Pyridine

This protocol describes a common and robust method for introducing fluorine into an activated pyridine ring, a key step in synthesizing many drug candidates.

Objective: To synthesize 2-fluoro-4-nitropyridine from 2-chloro-4-nitropyridine.

Reaction Scheme:

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. educationgroup.mit.edu [educationgroup.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

3,4-disubstituted fluorinated pyridine derivatives

An In-depth Technical Guide to 3,4-Disubstituted Fluorinated Pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Pyridine Scaffolds

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatile role as a pharmacophore and a foundational scaffold in medicinal chemistry.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its inherent chemical stability make it a privileged structure. However, the modern imperatives of drug discovery—enhancing potency, tailoring pharmacokinetic profiles, and overcoming metabolic liabilities—demand more nuanced molecular engineering. This is where the strategic incorporation of fluorine has become an indispensable tool.[2][3]

Fluorine, the most electronegative element, imparts a unique set of properties when introduced into organic molecules.[4][5] It can profoundly influence a compound's pKa, conformational preferences, and metabolic stability by blocking sites of oxidative metabolism through the strength of the C-F bond.[4][6][7] These modifications can lead to dramatic improvements in drug potency, selectivity, and overall pharmacokinetic performance.[7][8]

This guide focuses specifically on the 3,4-disubstituted fluorinated pyridine core. This substitution pattern is of particular interest as it allows for the precise vectoral projection of functional groups from the pyridine ring, enabling tailored interactions with biological targets. We will delve into the core synthetic methodologies for accessing this scaffold, explore the causal relationships between structure and properties, and examine its application in modern drug development programs.

Part 1: Core Synthetic Strategies and Mechanistic Rationale

The synthesis of 3,4-disubstituted fluorinated pyridines requires a strategic approach, balancing the construction of the pyridine core with the introduction of the fluorine atom and the desired substituents. The choice of method depends on factors such as the availability of starting materials, desired functional group tolerance, and scalability. We will explore several field-proven strategies, from building the ring system from acyclic precursors to late-stage functionalization of a pre-formed pyridine.

Rhodium(III)-Catalyzed C–H Functionalization: A Convergent Approach

One of the most elegant methods for constructing highly substituted 3-fluoropyridines is through Rh(III)-catalyzed C-H functionalization.[9][10] This approach is powerful because it builds the complex, functionalized heterocyclic ring in a single, convergent step from readily available precursors.

Causality and Experimental Choice: The key to this methodology is the use of α-fluoro-α,β-unsaturated oximes and alkynes. The rhodium catalyst orchestrates a cascade of C-H activation, cyclization, and reductive elimination to form the pyridine ring. A critical consideration in this process is the choice of solvent. Protic or nucleophilic solvents like methanol can lead to the undesirable displacement of the fluorine atom.[9] Therefore, non-hydroxylic solvents such as ethyl acetate are essential to preserve the C-F bond and ensure the integrity of the final product.[9] This method is particularly valuable as it demonstrates high regioselectivity, even with terminal alkynes, providing a single, predictable regioisomer.[9][10]

Workflow: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

Caption: Rh(III)-catalyzed synthesis of 3-fluoropyridines.

Protocol 1: Representative Rh(III)-Catalyzed Synthesis [9]

-

Reaction Setup: To a vial, add the α-fluoro-α,β-unsaturated oxime (1.0 equiv.), the alkyne (1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), and silver acetate (AgOAc, 20 mol %).

-

Solvent Addition: Add anhydrous ethyl acetate to achieve a suitable concentration (e.g., 0.2 M).

-

Reaction Execution: Seal the vial and place it in a preheated block at 100 °C. Stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-fluoropyridine derivative.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Functionalization

Nucleophilic Aromatic Substitution (SNAr) is arguably the most widely used reaction for functionalizing electron-deficient aromatic rings, and fluoropyridines are particularly adept substrates for this transformation.[11] This method is invaluable for introducing a wide variety of substituents at positions activated by the ring nitrogen and the fluorine atom.

Causality and Experimental Choice: The power of SNAr on fluoropyridines stems from the high electronegativity of fluorine. While the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in this context. This paradox is explained by the reaction mechanism: the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[11] The strong electron-withdrawing nature of fluorine stabilizes this intermediate, thereby accelerating the reaction. Consequently, 2- and 4-fluoropyridines are significantly more reactive than their chloro- or bromo-analogs, often allowing for milder reaction conditions, lower temperatures, and the use of weaker bases, which enhances functional group tolerance.[11]

For synthesizing 3,4-disubstituted derivatives, a common strategy involves SNAr on a precursor like 3-fluoro-4-chloropyridine, where a nucleophile can selectively displace the more activated 4-chloro substituent. Alternatively, as seen in the synthesis of Cholesterol 24-Hydroxylase (CH24H) inhibitors, a nucleophilic piperidine derivative can displace a fluorine atom at the 4-position of a 3-substituted pyridine.[12]

Mechanism: SNAr on 4-Fluoropyridine

Caption: General mechanism of SNAr on a 4-fluoropyridine.

Protocol 2: Representative SNAr with an Amine Nucleophile [11][12]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the fluoropyridine derivative (1.0 equiv.) and the amine nucleophile (1.2-1.5 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to the required temperature (ranging from 80 °C to 150 °C, depending on substrate reactivity). Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the resulting crude product via flash column chromatography or recrystallization to obtain the pure 3,4-disubstituted pyridine.

Synthesis via 3,4-Pyridyne Intermediates

A powerful strategy for the regioselective difunctionalization of the pyridine core involves the generation of highly reactive aryne intermediates, specifically 3,4-pyridynes.[13][14] This method allows for the introduction of two different substituents at the C3 and C4 positions in a controlled manner.

Causality and Experimental Choice: The process begins with a 3-halopyridine precursor, such as 3-chloro-2-ethoxypyridine. Regioselective lithiation followed by treatment with a Grignard reagent and subsequent heating generates the 3,4-pyridyne. The key to the utility of this method is the regioselective addition of the organomagnesium moiety to the 4-position of the pyridyne. This is followed by trapping the resulting organometallic intermediate at the 3-position with an electrophile. This sequence provides a direct and efficient route to 2,3,4-trisubstituted pyridines, which can serve as advanced intermediates for drug candidates.[13][14]

Direct C-H Fluorination

Late-stage C-H fluorination is a highly sought-after transformation as it allows for the direct conversion of a C-H bond to a C-F bond on a complex molecule, bypassing the need for pre-functionalized substrates.[15]

Causality and Experimental Choice: Reagents such as silver(II) fluoride (AgF₂) have been shown to be effective for the direct fluorination of pyridines.[16][17][18] The reaction typically exhibits high selectivity for the position(s) adjacent to the ring nitrogen (the 2- and 6-positions), analogous to the classic Chichibabin amination reaction.[16][17] While this method does not directly produce 3- or 4-fluoropyridines, it is a critical tool for introducing fluorine onto the pyridine ring. Achieving the desired 3,4-disubstituted pattern would require a multi-step sequence, potentially involving blocking groups or subsequent functionalization steps. The development of methods for direct and selective meta-C-H fluorination remains a significant challenge in the field.[19]

| Methodology | Primary Application | Advantages | Limitations | Reference(s) |

| Rh(III)-Catalyzed C-H Functionalization | De novo synthesis of substituted 3-fluoropyridines | Convergent; high regioselectivity; good functional group tolerance. | Requires specific α-fluoro-α,β-unsaturated oxime precursors. | [9][10] |

| Nucleophilic Aromatic Substitution (SNAr) | Functionalization of pre-formed fluoropyridines | Broad substrate scope; reliable and scalable; mild conditions possible. | Requires an activated (fluoro)pyridine; not a de novo synthesis. | [11][12] |

| 3,4-Pyridyne Intermediates | Regioselective 3,4-difunctionalization | Direct access to 3,4-disubstituted pattern; good control of regiochemistry. | Requires specific precursors; handling of reactive intermediates. | [13][14] |

| Direct C-H Fluorination (with AgF₂) | Late-stage introduction of fluorine | Atom-economical; bypasses pre-functionalization. | Primarily selective for the 2-position; meta-fluorination is challenging. | [16][17][18][19] |

Part 2: The Impact of 3,4-Substitution and Fluorination on Physicochemical and Biological Properties

The strategic placement of fluorine and other substituents at the 3 and 4 positions of the pyridine ring has profound and predictable effects on the molecule's properties, which are critical for its performance as a drug candidate.

-

Modulation of Basicity (pKa): The pyridine nitrogen is basic, and its pKa is a crucial determinant of a drug's solubility, receptor binding, and off-target effects. Fluorine is a strong electron-withdrawing group. Placing it on the pyridine ring, particularly at the 3-position, significantly lowers the electron density at the ring nitrogen, thereby reducing its basicity (lowering the pKa). This can be highly beneficial for reducing hERG liability and improving cell permeability.

-

Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol). A common route of metabolism for many drugs is cytochrome P450-mediated oxidation at electron-rich positions. Introducing a fluorine atom at a metabolically labile position can effectively block this pathway, increasing the drug's half-life and oral bioavailability.[3][6][7]

-

Tuning Lipophilicity and Permeability: Fluorine's effect on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, replacing a hydrogen with a fluorine can also alter conformation and reduce polarizability, sometimes leading to improved permeability across biological membranes like the blood-brain barrier.[3][5]

-

Influencing Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds (with the C-F bond acting as a weak H-bond acceptor), dipole-dipole interactions, and multipolar interactions with amide backbones. These interactions can significantly enhance binding affinity and selectivity for the target protein.

Part 3: Applications in Modern Drug Discovery

The 3,4-disubstituted fluorinated pyridine scaffold is a key feature in a growing number of advanced drug candidates across multiple therapeutic areas. Its utility is a direct consequence of the beneficial properties discussed above.

Case Study: Inhibitors of Cholesterol 24-Hydroxylase (CH24H) for CNS Disorders

CH24H is a brain-specific enzyme that plays a critical role in cholesterol homeostasis in the brain.[12] Its inhibition is being explored as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Huntington's. In a recent study, researchers developed a series of potent and selective CH24H inhibitors based on a 3,4-disubstituted pyridine core.[12]

The lead compound, compound 17 , features a 4-(4-methyl-1-pyrazolyl)pyridine scaffold. The synthesis of related analogs in this series relied on the key step of nucleophilic aromatic substitution, where a piperidine derivative displaced a fluorine atom at the 4-position of a 3-substituted pyridine precursor.[12] The final compound demonstrated a potent IC₅₀ of 8.5 nM and, crucially, showed significant blood-brain barrier penetration and reduced levels of the cholesterol metabolite 24HC in the brains of mice upon oral administration.[12] This case study perfectly illustrates how the 3,4-disubstituted pyridine scaffold can be optimized to produce a drug candidate with both high potency and the necessary pharmacokinetic properties for a CNS-active agent.

Broad Therapeutic Potential

Beyond CNS disorders, pyridine derivatives are integral to a wide array of therapeutic agents.[1][20] The introduction of fluorine into these scaffolds is a proven strategy for enhancing their efficacy.

| Therapeutic Area | Biological Activity of Pyridine Derivatives | Reference(s) |

| Oncology | Antitumor, Kinase Inhibition | [1][20] |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antimalarial | [1][3] |

| Inflammation | Anti-inflammatory, Analgesic | [1][20] |

| CNS Disorders | Anti-Alzheimer's, CH24H Inhibition | [1][12] |

Conclusion and Future Outlook

The 3,4-disubstituted fluorinated pyridine core represents a confluence of privileged structural features in modern medicinal chemistry. The strategic incorporation of fluorine provides a powerful lever for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced potency, selectivity, and metabolic stability.

The synthetic toolkit for accessing these scaffolds continues to expand. While established methods like SNAr remain workhorses in the field, newer catalytic approaches, such as the Rh(III)-catalyzed C-H functionalization, offer more convergent and elegant solutions. The primary challenge and future direction lie in the development of highly regioselective and mild late-stage C-H fluorination methods that can directly and predictably install fluorine at the 3- or 4-positions of complex, pre-existing pyridine scaffolds.[19] Success in this area will further accelerate the discovery and development of next-generation therapeutics built upon this versatile and highly valuable molecular architecture.

References

-

Fier, P. S., & Hartwig, J. F. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition, 54(23), 6792-6796. Available at: [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]

-

Hussain, A., et al. (2025). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed. Available at: [Link]

-

Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry. Available at: [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Available at: [Link]

-

Liang, L. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Presentation. Available at: [Link]

-

Singh, R., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(38), 7723-7746. Available at: [Link]

-

Snieckus, V., & Santschi, D. P. (2014). C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. Synfacts, 10(09), 0907. Available at: [Link]

- Unknown Author. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Source Not Available.

-

Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 21-38. Available at: [Link]

-

Gonzalez-Bacerio, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3235. Available at: [Link]

-

Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. Available at: [Link]

-

Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Nature Communications, 12(1), 1-8. Available at: [Link]

-

Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143-6147. Available at: [Link]

- Unknown Author. (2023). Fluorine in drug discovery: Role, design and case studies. Source Not Available.

-

Scott, J. S., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. RSC Medicinal Chemistry, 12(2), 266-272. Available at: [Link]

-

Nakajima, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4149-4165. Available at: [Link]

-

Grotenhuis, P. A. M., & Pritz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. Available at: [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143-6147. Available at: [Link]

-

Childs, A. C., & Coldham, I. (2005). Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization. The Journal of Organic Chemistry, 70(23), 9497-9504. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. orgsyn.org [orgsyn.org]

- 16. dovepress.com [dovepress.com]

- 17. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 20. sarchemlabs.com [sarchemlabs.com]

Hydrogen bond donor capacity of CHF2 group in pyridines

The Difluoromethyl (

Executive Summary

The difluoromethyl group (

Electronic Basis of H-Bond Donor Capacity

The HBD capability of the

Polarization Mechanism

The two fluorine atoms exert a strong inductive electron-withdrawal effect (

The Pyridine Effect

When attached to a pyridine ring, the

-

Inductive & Resonance Withdrawal: The pyridine nitrogen is highly electronegative. At the 2- and 4-positions , the

group is subjected to both inductive withdrawal and resonance-based electron deficiency (via the -

Meta-Position (3-position): The effect is primarily inductive. Consequently, the HBD capacity typically follows the order: Pyridinium > 2-Py

4-Py > 3-Py > Phenyl .

Visualization of Electronic Effects

The following diagram illustrates the polarization hierarchy and the resulting H-bond potential.

Figure 1: Mechanism of C-H polarization in difluoromethyl pyridines leading to hydrogen bond formation.

Quantitative Assessment

To rationally design drugs using

Comparative H-Bond Acidity ( )

The

| Scaffold Type | Functional Group | Approx. | Notes |

| Alkane | < 0.01 | Negligible donor capacity. | |

| Benzene | 0.08 - 0.10 | Comparable to aniline or thiophenol. | |

| Pyridine | 0.12 - 0.15 | Enhanced by ring electron deficiency. | |

| Pyridinium | > 0.25 | Strong donor due to cationic charge. | |

| Reference | 0.60 | Standard strong donor. |

Note: While weaker than OH, the

Experimental Protocols

Two primary NMR-based methods are recommended for validating the HBD capacity of new

Protocol A: The Method (Abraham Solute Descriptors)

This rapid screening method correlates the chemical shift difference of the

Reagents:

-

Solvent A:

(Non-polar reference). -

Solvent B:

(Strong H-bond acceptor). -

Analyte: 5-10 mg of the

-pyridine compound.

Workflow:

-

Prepare two NMR tubes: one with the analyte in

, one in -

Acquire

NMR spectra at 298 K. -

Identify the triplet signal characteristic of

( -

Calculate the chemical shift difference:

. -

Calculation: Estimate acidity

using the empirical equation:

Protocol B: NMR Titration for Association Constant ( )

For precise binding thermodynamics, titrate the donor against a standard acceptor (e.g., Tri-n-butylphosphine oxide,

Workflow Visualization:

Figure 2: Workflow for determining the association constant (

Step-by-Step Methodology:

-

Host Solution: Dissolve the

-pyridine (Host) in -

Guest Solution: Prepare a stock of

(Guest) in the same Host solution (to keep Host concentration constant during titration) at ~500 mM. -

Titration: Add aliquots of Guest to the Host NMR tube. Range: 0 to 50 equivalents.

-

Measurement: Record the chemical shift of the

triplet center after each addition. -

Analysis: Plot

vs.

Strategic Applications in Drug Design

Bioisosterism & Multiparameter Optimization

Replacing a hydroxyl (-OH) or thiol (-SH) with

-

Permeability:

is not a H-bond donor to water in the same way OH is (it is far weaker), reducing the energetic cost of desolvation. -

Metabolic Stability: The C-H bond in

is resistant to CYP450 oxidation due to the strength of the C-F bonds and steric protection.

Case Study: Kinase Inhibitors

In kinase inhibitors, the "hinge region" requires a donor-acceptor motif. A 4-

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

-

Dalvit, C., & Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications. Chemistry – A European Journal. Link

-

Erickson, J. A., et al. (2010). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry. Link

-

Li, X., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Applications of mixed fluoroalkyl pyridines in agrochemistry

An In-depth Technical Guide: The Strategic Application of Mixed Fluoroalkyl Pyridines in Modern Agrochemistry

Executive Summary

The incorporation of fluoroalkyl groups into the pyridine scaffold represents a cornerstone of modern agrochemical innovation. This strategic combination leverages the unique physicochemical properties of fluorine to enhance metabolic stability, target-binding affinity, and lipophilicity, while the pyridine ring serves as a versatile and biologically active core.[1][2] This guide provides a comprehensive technical overview of the synthesis, application, and mechanistic principles of mixed fluoroalkyl pyridine-based compounds. We will explore their successful deployment as fungicides, herbicides, and insecticides, supported by detailed experimental protocols and mechanistic diagrams. From the disruption of the fungal cytoskeleton to the novel inhibition of insect neurotransmitter transport, these molecules are pivotal in addressing the global challenges of crop protection, food security, and resistance management.[3][4] Between 1990 and 2017 alone, at least 14 commercial crop protection products featuring a trifluoromethyl pyridine moiety were launched, underscoring their significance in the industry.[2][5][6]

Chapter 1: The Strategic Role of Fluorine in Agrochemical Design

The deliberate introduction of fluorine into active ingredients is a proven strategy for enhancing molecular properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond confer significant advantages. When combined with the pyridine ring, a privileged scaffold in numerous bioactive compounds, a powerful synergy is achieved.[1][5][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups resistant to metabolic degradation by oxidative enzymes in target pests and the environment. This enhances the molecule's bioavailability and residual activity.[1]

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites. The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing group that can modulate the electronics of the pyridine ring, influencing its binding to target proteins.[8]

-

Modulated Lipophilicity: The introduction of fluoroalkyl groups significantly increases a molecule's lipophilicity. This property is critical for its ability to penetrate the waxy cuticles of plants and insects and to traverse cellular membranes to reach its biological target.[1]

The trifluoromethylpyridine (TFMP) fragment is one of the most widely used fluorine-containing heterocycles in the agrochemical industry, found in a diverse array of insecticides, fungicides, and herbicides.[9]

Chapter 2: Synthetic Pathways to Fluoroalkyl Pyridine Cores

The efficient and scalable synthesis of fluoroalkyl pyridine intermediates is critical for their widespread use. Chemical processes have been developed to provide these building blocks at an affordable cost, primarily through two strategic approaches.[5][6]

-

Direct Functionalization of Pyridine Rings: This involves introducing fluoroalkyl groups onto a pre-existing pyridine or halogenated pyridine scaffold. Modern methods include cross-coupling reactions with CuCF3 species or the direct C-H fluoroalkylation of pyridine derivatives.[10][11][12] Halogenated pyridines serve as versatile platforms for intricate syntheses via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][8]

-

Ring Construction from Acyclic Precursors: This "bottom-up" approach builds the substituted pyridine ring from acyclic starting materials that already contain the required fluoroalkyl group. This method has been instrumental in identifying novel active ingredients.[5][6] A notable example is the thermal denitrogenation of N-fluoroalkyl-1,2,3-triazoles, which proceeds through ketenimine intermediates to form highly substituted fluoroalkylated pyridines.[10][11]

Caption: High-level overview of synthetic strategies for fluoroalkyl pyridines.

Experimental Protocol 1: Representative Synthesis of a 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine Intermediate

This protocol describes a key step in synthesizing intermediates used for fungicides like Flupicolide, adapted from established literature.[3] The causality behind this choice is its direct relevance to a commercial product, demonstrating a field-proven synthetic application.

Objective: To synthesize the key aminomethylated trifluoromethylpyridine intermediate.

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Toluene

-

Ammonia (gas or solution in an appropriate solvent)

-

High-pressure reaction vessel (autoclave)

-

Standard laboratory glassware for workup and purification

-

Reagents for purification (e.g., silica gel, solvents for chromatography)

Methodology:

-

Reaction Setup: In a high-pressure autoclave, charge 2,3-dichloro-5-(trifluoromethyl)pyridine and a suitable solvent such as toluene. The vessel must be equipped with a stirrer, pressure gauge, and temperature probe.

-

Amination: Seal the vessel and introduce ammonia. The reaction is typically performed under elevated pressure and temperature (e.g., 10-50 bar, 100-180°C). The specific conditions are optimized to favor selective substitution at the 2-position.

-

Reaction Monitoring: The reaction progress is monitored by sampling and analyzing via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-